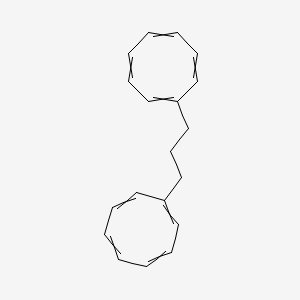
1,1'-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) is a chemical compound that consists of two cycloocta-1,3,5,7-tetraene rings connected by a propane-1,3-diyl linker
Métodos De Preparación
The synthesis of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cycloocta-1,3,5,7-tetraene with a propane-1,3-diyl precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to molecular interactions and biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the structure and function of other molecules. The specific molecular targets and pathways involved depend on the context of its use and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) can be compared with other similar compounds, such as:
Cyclooctatetraene: A related compound with a similar ring structure but without the propane-1,3-diyl linker.
Cyclooctadiene: Another related compound with a similar ring structure but different degrees of unsaturation.
The uniqueness of 1,1’-(Propane-1,3-diyl)di(cycloocta-1,3,5,7-tetraene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
141556-24-3 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
3-(cyclooctatetraenyl)propylcyclooctatetraene |
InChI |
InChI=1S/C19H20/c1-3-7-12-18(13-8-4-1)16-11-17-19-14-9-5-2-6-10-15-19/h1-10,12-15H,11,16-17H2 |
Clave InChI |
PBQAQMVHUNRDAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(=CC=C1)CCCC2=CC=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


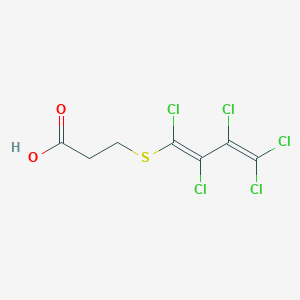
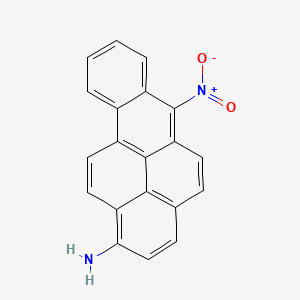
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
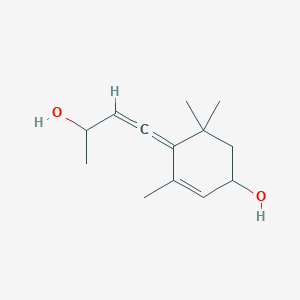
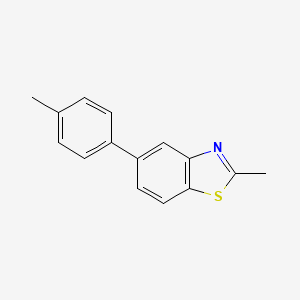
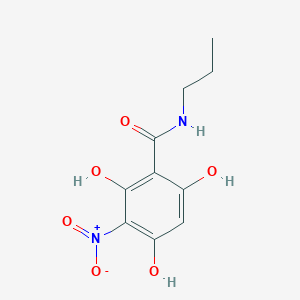
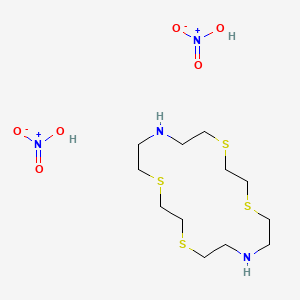
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
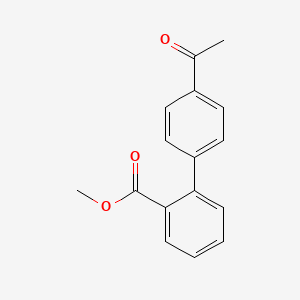
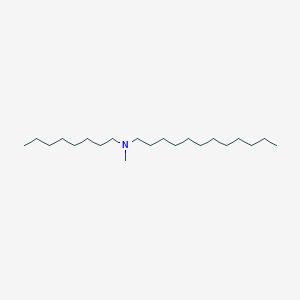
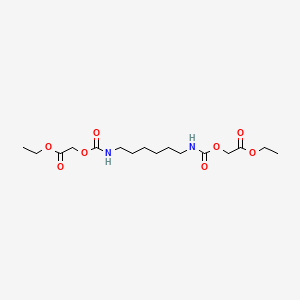
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
